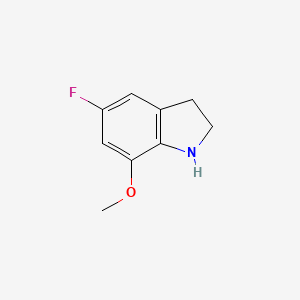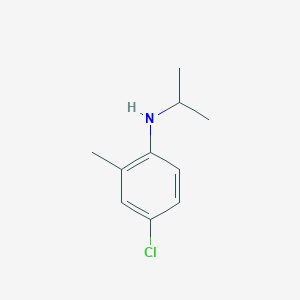
N'-(2-chloro-6-fluorobenzyl)-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group attached to a dimethylaminoethyl amine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or alkoxide in an alcohol solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptor proteins, altering their conformation and signaling properties.
Comparison with Similar Compounds
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can be compared with other similar compounds, such as:
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)PROPYL]AMINE: This compound has a similar structure but with a propyl group instead of an ethyl group, leading to differences in its chemical properties and reactivity.
[(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIETHYLAMINO)ETHYL]AMINE: The presence of diethylamino instead of dimethylamino groups results in variations in its biological activity and pharmacokinetic profile.
The uniqueness of [(2-CHLORO-6-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClFN2 |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16ClFN2/c1-15(2)7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,6-8H2,1-2H3 |
InChI Key |
KMDOWMYOLQXOEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Imidazol-2-ylmethyl)[(3-methylphenyl)methyl]amine](/img/structure/B13284731.png)

![2-(Chloromethyl)-1,4,7-trioxaspiro[4.5]decane](/img/structure/B13284744.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13284747.png)
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13284755.png)

![Tert-butyl[(4-ethoxyphenyl)methyl]amine](/img/structure/B13284762.png)
![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid](/img/structure/B13284784.png)


![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13284799.png)

![3-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13284802.png)
